2-Methylpentadecane-2-thiol
Description
The Importance of Long-Chain Tertiary Thiols
Long-chain tertiary thiols are a specific class of organosulfur compounds characterized by a sulfur-hydrogen group (-SH) attached to a tertiary carbon atom within a lengthy carbon chain. This structure imparts distinct chemical properties. In geochemical contexts, the distribution and type of organosulfur compounds, including long-chain thiols, can serve as valuable biomarkers. geoscienceworld.org For instance, the analysis of thiophenic organosulfur compounds helps in distinguishing crude oils derived from different source rocks, such as carbonate versus siliciclastic sources. geoscienceworld.org The presence of specific sulfur compounds can indicate the thermal maturity and biodegradation levels of crude oils. geoscienceworld.org In industrial applications, tertiary aliphatic thiols, synthesized from petroleum hydrocarbons, have been explored for uses as lubricant additives, ore flotation collectors, and vulcanization accelerators. wikipedia.org
Unpacking the Structure of 2-Methylpentadecane-2-thiol
This compound is defined by its molecular formula, C16H34S. stenutz.eunih.gov Its structure consists of a fifteen-carbon chain (pentadecane) with a methyl group and a thiol group both attached to the second carbon atom. This arrangement makes it a tertiary thiol. The key structural feature is the sulfhydryl (-SH) group bonded to a tertiary carbon, which influences its reactivity. Unlike primary or secondary thiols, the steric hindrance around the sulfur atom in tertiary thiols can affect their chemical behavior.
Below is a table summarizing the key properties of this compound:
| Property | Value |
| Molecular Formula | C16H34S |
| Molar Mass | 258.51 g/mol |
| IUPAC Name | This compound |
| Synonyms | tert-hexadecanethiol, tert-hexadecyl mercaptan |
| Density | 0.869 g/mL |
| Refractive Index | 1.474 |
| Data sourced from various chemical databases. stenutz.eunih.gov |
A Historical Look at Organosulfur Compounds
The study of organosulfur compounds has a rich history dating back to the 19th century. ontosight.ai These compounds, which contain carbon-sulfur bonds, are widespread in nature and play vital roles in various biological and geological processes. wikipedia.org Historically, they were often associated with unpleasant odors. wikipedia.org
In the realm of earth sciences, organosulfur compounds are integral to petroleum geochemistry. numberanalytics.com They are found in fossil fuels like coal and petroleum, and their removal is a significant focus in oil refining to prevent catalyst degradation and reduce corrosive effects. geoscienceworld.orgwikipedia.org The study of these compounds has evolved to become a crucial tool for oil-oil and oil-source-rock correlations. geoscienceworld.org The development of advanced analytical techniques, such as high-resolution gas chromatography, has enabled detailed characterization of complex mixtures of organosulfur compounds in geological samples. geoscienceworld.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
25360-09-2 |
|---|---|
Molecular Formula |
C16H34S |
Molecular Weight |
258.5 g/mol |
IUPAC Name |
13,13-dimethyltetradecane-1-thiol |
InChI |
InChI=1S/C16H34S/c1-16(2,3)14-12-10-8-6-4-5-7-9-11-13-15-17/h17H,4-15H2,1-3H3 |
InChI Key |
KZIYAWAYDPPPIU-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCC(C)(C)S |
Canonical SMILES |
CC(C)(C)CCCCCCCCCCCCS |
Other CAS No. |
25360-09-2 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Methylpentadecane 2 Thiol
General Principles and Approaches for the Synthesis of Branched Tertiary Thiols
The construction of a tertiary thiol involves the formation of a carbon-sulfur bond at a quaternary carbon center. Several fundamental approaches have been developed to achieve this transformation.
One common strategy involves the reaction of a tertiary alcohol with a sulfur-containing reagent. For instance, a mild and convenient two-step, one-pot procedure involves the reaction of a tertiary alcohol with tritylthiol, followed by in-situ deprotection to yield the tertiary thiol. nih.gov Another approach utilizes the reaction of tertiary alcohols with thiourea (B124793) under acidic conditions, though this can be less efficient for hindered substrates. nih.gov
A powerful and more recent method is the direct lithium-catalyzed alkylation of thiols with tertiary alcohols. nih.gov This method leverages an SN1-type mechanism, proceeding through a stabilized carbocation intermediate, which is particularly suitable for forming sterically congested tertiary thioethers that can be subsequently cleaved to thiols. nih.gov
Alternatively, organometallic reagents provide a classic route. The reaction of elemental sulfur with tertiary alkyllithium or alkyl Grignard reagents, followed by protonolysis, can yield tertiary thiols. thieme-connect.de However, the Grignard reagent method can be complicated by the formation of sulfide (B99878) and disulfide byproducts. thieme-connect.de
Addition reactions to alkenes are also employed. The reaction of a vinylidene alkene (a 1,1-disubstituted alkene) with reagents like phosphorus pentasulfide (P₂S₅) can lead to the Markovnikov addition product, a tertiary thiol. mdpi.com Similarly, the addition of thioacetic acid to alkenes can form thioacetates, which are common precursors to thiols. thieme-connect.de
Finally, nucleophilic substitution reactions where a sulfur nucleophile displaces a leaving group on a tertiary carbon can be used. Common precursors include alkyl halides, tosylates, and mesylates. thieme-connect.de However, for tertiary substrates, these reactions are often plagued by low yields due to competing E2 elimination reactions. thieme-connect.demasterorganicchemistry.com Using a less basic sulfur nucleophile like thiourea can mitigate this issue by first forming an isothiourea salt, which is then hydrolyzed. libretexts.org
Specific Synthetic Routes for 2-Methylpentadecane-2-thiol and Analogs
While specific literature detailing the synthesis of this compound is sparse, its preparation can be extrapolated from general methods for long-chain tertiary thiols and analogs. nih.gov
A plausible route would start from the corresponding tertiary alcohol, 2-methylpentadecan-2-ol. This alcohol could be subjected to lithium-catalyzed substitution with a protected thiol, such as tritylthiol, followed by deprotection. nih.gov Another viable path is the reaction of a Grignard reagent, formed from 2-bromo-2-methylpentadecane, with elemental sulfur. thieme-connect.de
A method developed for the synthesis of tertiary thiols from vinylidene alkene dimers offers a direct parallel. mdpi.com For this compound, this would involve the reaction of 2-methylpentadec-1-ene with phosphorus pentasulfide (P₂S₅), potentially in the presence of a radical inhibitor like TEMPO, to favor the desired Markovnikov addition product. mdpi.com
The mechanisms underpinning thiol synthesis are diverse and dictated by the chosen reactants and conditions.
SN1/E1 Mechanism: The reaction of tertiary alcohols with thiol nucleophiles under acidic or Lewis acidic conditions (e.g., Li-catalyzed) typically proceeds via an SN1 mechanism. nih.gov The alcohol's hydroxyl group is protonated or activated, turning it into a good leaving group (water). Departure of the leaving group generates a stable tertiary carbocation. This planar intermediate is then attacked by the sulfur nucleophile. A significant competing pathway is E1 elimination, where the carbocation loses a proton from an adjacent carbon to form an alkene.
Organometallic Addition: The synthesis using Grignard or organolithium reagents involves the nucleophilic attack of the highly polarized carbon-metal bond onto one of the sulfur atoms in the S₈ ring of elemental sulfur. thieme-connect.de This forms a lithium or magnesium thiolate salt, which is subsequently protonated in an acidic workup to yield the final thiol.
Alkene Addition: The addition of P₂S₅ to a vinylidene dimer follows a Markovnikov-type pathway. mdpi.com The reaction likely involves the electrophilic attack of a sulfur-phosphorus species on the alkene, forming the most stable tertiary carbocation intermediate at the C2 position, which then leads to the tertiary thiol after hydrolysis. mdpi.com
SN2/E2 Mechanism: The reaction of tertiary alkyl halides with sulfur nucleophiles like the hydrosulfide (B80085) anion (-SH) is mechanistically complex. libretexts.org While an SN2 pathway with backside attack is sterically hindered, it can occur. However, the basicity of the hydrosulfide anion strongly favors the competing E2 elimination pathway, leading to the formation of alkenes as major byproducts. masterorganicchemistry.comlibretexts.org Using thiourea as the nucleophile involves an initial SN2 reaction to form a non-basic isothiourea salt, which suppresses the elimination side reaction. libretexts.org
Optimizing the synthesis of tertiary thiols requires careful control of reaction parameters to maximize the yield of the desired substitution product over the competing elimination product.
In the lithium-catalyzed alkylation of thiols with tertiary alcohols, a study on the synthesis of 3-sulfanyloxetanes demonstrated the critical role of the catalyst and additives. nih.gov The use of Li(NTf₂) with a Bu₄NPF₆ additive in chloroform (B151607) at 40 °C provided the highest yield, minimizing side products.
Table 1: Optimization of Li-Catalyzed Thiol Alkylation with an Oxetanol nih.govAn illustrative example of optimizing conditions for C-S bond formation at a tertiary center.
| Entry | Catalyst (mol %) | Additive (mol %) | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Li(NTf₂)₂ (11) | Bu₄NPF₆ (5.5) | Chloroform | 40 | 67 |
| 2 | FeCl₃ (10) | - | Chloroform | 40 | 35 |
| 3 | Ca(NTf₂)₂ (10) | - | Chloroform | 40 | 20 |
| 4 | Ga(OTf)₃ (10) | - | Chloroform | 40 | 45 |
Similarly, in the synthesis of a tertiary thiol from a 1-hexene (B165129) dimer, reaction conditions were optimized to maximize the yield. The reaction of the vinylidene dimer with P₂S₅ in the presence of TEMPO at a 1:1 stoichiometry gave the highest yield of the tertiary thiol.
Table 2: Thiolation of 1-Hexene Dimer mdpi.comIllustrates the effect of stoichiometry and solvent on the yield of a branched tertiary thiol.
| Entry | Reagent | Stoichiometry (Dimer:Reagent) | Solvent | Yield of Tertiary Thiol (%) |
|---|---|---|---|---|
| 1 | P₂S₅ / TEMPO | 1 : 1 | Toluene | 77 |
| 2 | P₂S₅ / TEMPO | 1 : 0.5 | Toluene | 55 |
| 3 | P₂S₅ / TEMPO | 1 : 1 | Hexane | 60 |
| 4 | P₂S₅ / TEMPO | 1 : 1 | Dichloromethane | 45 |
These examples underscore that the choice of catalyst, solvent, stoichiometry, and temperature is crucial for selectively forming sterically hindered tertiary thiols. nih.govmdpi.com
Stereochemical Considerations in the Preparation of Branched Thiols
The target molecule, this compound, is achiral because the tertiary carbon atom is bonded to two identical methyl groups. nih.gov However, for other branched thiols where the four groups attached to the central carbon are different, a chiral center exists, and stereochemistry becomes a critical consideration. beilstein-journals.org
The synthesis of enantiomerically pure tertiary thiols is a significant synthetic challenge. beilstein-journals.org
Reactions via Racemic Intermediates: Synthetic routes that proceed through a planar carbocation intermediate, such as SN1 reactions on tertiary alcohols, will inherently lead to a racemic mixture of the product, as the incoming nucleophile can attack from either face of the carbocation with equal probability. nih.gov
Stereospecific Reactions: An SN2 reaction, if it can be induced to occur at a chiral tertiary center, proceeds with inversion of stereochemistry. masterorganicchemistry.combeilstein-journals.org For example, the displacement of a leaving group like a sulfonate can occur with high stereospecificity. beilstein-journals.org
Asymmetric Synthesis: Modern methods focus on the catalytic enantioselective synthesis of tertiary thiols. This can involve the use of chiral catalysts that control the facial selectivity of a nucleophilic attack or an addition reaction. researchgate.netrsc.org For instance, the trapping of nonstabilized, configurationally unstable tertiary α-thio-substituted organolithium species with electrophiles can provide highly enantioenriched tertiary thiols if the trapping is faster than racemization of the organolithium intermediate. bris.ac.uk Key to success in these cases is the use of mildly coordinating solvents and short reaction times to enhance the configurational stability of the chiral intermediate. bris.ac.uk The stereochemistry of thiol-ene and thiol-yne addition reactions can also be controlled to produce polymers with specific E/Z stereochemistry. acs.org
Chemical Reactivity and Derivatization Pathways of 2 Methylpentadecane 2 Thiol
Oxidation Reactions and the Formation of Disulfide Linkages
Thiols are known to undergo oxidation to form disulfides, and 2-methylpentadecane-2-thiol is no exception. This reaction involves the coupling of two thiol molecules to form a disulfide bond (-S-S-).
Synthesis and Characterization of Bis(2-methylpentadecane-2-yl) Disulfide
The oxidation of this compound leads to the formation of bis(2-methylpentadecane-2-yl) disulfide. This conversion can be achieved using various oxidizing agents. While specific synthesis details for this particular disulfide are not extensively documented in the provided search results, the general synthesis of disulfides from thiols is a well-established chemical transformation. For instance, the oxidation of thiols can be carried out using mild oxidizing agents like iodine or hydrogen peroxide. The resulting disulfide, bis(2-methylpentadecane-2-yl) disulfide, would be characterized by the presence of a disulfide bond and the absence of the characteristic S-H vibration in its infrared spectrum.
Mechanistic Studies of Thiol-Disulfide Interconversion
The interconversion between thiols and disulfides is a dynamic process, often proceeding through a thiol-disulfide exchange reaction. nih.govnih.govharvard.edu This reaction typically involves the nucleophilic attack of a thiolate anion (RS⁻) on one of the sulfur atoms of a disulfide bond (R'-S-S-R'). This results in the formation of a new disulfide and a new thiol. The reaction is reversible and its equilibrium position is influenced by the redox environment and the relative stabilities of the reactants and products. nih.govharvard.edu The rate of this exchange is dependent on several factors, including the pKa of the thiol and the steric hindrance around the sulfur atoms. harvard.edu In the case of the tertiary thiol this compound, steric hindrance from the bulky alkyl group could potentially influence the kinetics of the thiol-disulfide exchange.
Reduction Chemistry of this compound-Derived Disulfides
The disulfide bond in bis(2-methylpentadecane-2-yl) disulfide can be cleaved through reduction to regenerate the parent thiol, this compound. This reduction can be accomplished using various reducing agents. Common laboratory reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). In biological contexts, this reduction is often mediated by enzymes and reducing agents like dithiothreitol (B142953) (DTT). semanticscholar.org
Nucleophilic Substitution Reactions Involving the Tertiary Thiol Group
The thiol group of this compound can act as a nucleophile, participating in substitution reactions. However, due to the steric hindrance of the tertiary carbon atom to which the thiol group is attached, the reactivity in S"N"2-type reactions might be diminished compared to primary or secondary thiols. Nevertheless, under appropriate conditions, the thiol can displace leaving groups from other molecules. The nucleophilicity of the thiol is enhanced in the presence of a base, which deprotonates the thiol to form the more nucleophilic thiolate anion.
Formation and Characterization of Self-Assembled Monolayers (SAMs) from this compound
Thiols are widely used for the formation of self-assembled monolayers (SAMs) on various surfaces, particularly on noble metals like gold and silver. researchgate.net These organized molecular layers are formed by the spontaneous chemisorption of the thiol headgroup onto the substrate. researchgate.net
Adsorption Behavior on Metallic and Semiconductor Surfaces (e.g., Germanium, Silver)
Silver (Ag): Alkanethiols readily form well-ordered and densely packed monolayers on silver surfaces. researchgate.netdtic.mil The interaction between the thiol group and silver is strong, leading to the formation of a stable silver-thiolate bond. nih.gov The long alkyl chain of this compound would contribute to the stability of the monolayer through van der Waals interactions between adjacent molecules. The structure and properties of SAMs on silver can differ slightly from those on gold, for instance, in the tilt angle of the alkyl chains. harvard.edu
Germanium (Ge): The formation of SAMs on semiconductor surfaces like germanium is an area of active research. nsf.govmdpi.com Thiols can bind to germanium surfaces, often after a pre-treatment step to remove the native oxide layer. mdpi.com For example, a chlorine-terminated germanium surface is reactive towards thiols. mdpi.com The stability of these monolayers can be influenced by factors such as the presence of oxygen. mdpi.com The interaction of thiols with germanium surfaces can lead to the formation of Ge-S bonds, resulting in a functionalized surface. researchgate.net
Role of this compound in Polymer Chemistry Systems
In polymer chemistry, thiols play a crucial role, most notably in thiol-ene and thiol-Michael addition polymerizations. scribd.com These reactions are valued for their high efficiency, mild reaction conditions, and lack of byproducts.
This compound, being a monofunctional thiol , serves specific roles in these systems:
Chain Transfer Agent: In radical polymerizations, it can act as a highly effective chain transfer agent. The thiol can donate its hydrogen atom to a propagating polymer radical, terminating that chain and initiating a new one via the resulting thiyl radical. This is a common method for controlling the molecular weight of polymers.
End-Capping Agent: In step-growth thiol-ene polymerizations involving multifunctional thiols and alkenes, the addition of a monofunctional thiol like this compound will cap the growing polymer chains. This limits the final molecular weight and prevents gelation or cross-linking. The long C15 alkyl chain would also impart significant hydrophobicity to the polymer chain end.
Surface Modifier: The thiol group can be used to graft polymers onto surfaces (e.g., gold nanoparticles). By incorporating this compound at the end of a polymer chain, the entire polymer can be anchored to a thiol-reactive surface.
The efficiency of these processes is leveraged in creating materials ranging from dental resins and adhesives to complex hydrogels for biomedical applications. mdpi.com
Academic Investigations into Sulfur Incorporation Reactions with Unsaturated Precursors
The synthesis of thiols often involves the addition of a sulfur-containing nucleophile to an unsaturated precursor, such as an alkene. The radical-mediated addition of hydrogen sulfide (B99878) (H₂S) or a thiol to a double bond is a powerful method for forming carbon-sulfur bonds. nih.gov
To synthesize this compound, the logical unsaturated precursor would be 2-methylpentadec-1-ene . The method of sulfur incorporation would determine the regioselectivity of the addition.
Synthetic Pathways from 2-Methylpentadec-1-ene:
| Reaction Type | Reagents | Mechanism | Product | Outcome |
| Radical Addition | H₂S, UV light or radical initiator (e.g., AIBN) | Anti-Markovnikov Addition. A thiyl radical (HS•) adds to the less substituted carbon of the double bond, followed by hydrogen abstraction. | 2-Methylpentadecane-1-thiol (Primary Thiol) | This is the common outcome for radical-based thiol-ene reactions, yielding the terminal thiol, not the desired tertiary product. nih.gov |
| Acid-Catalyzed Addition | H₂S, strong acid catalyst (e.g., H₂SO₄) | Markovnikov Addition. The double bond is protonated to form the most stable carbocation (the tertiary carbocation). Subsequent attack by H₂S yields the tertiary thiol. | This compound (Tertiary Thiol) | This pathway follows Markovnikov's rule to produce the desired branched, tertiary thiol. |
These investigations are crucial for developing efficient and selective methods to produce structurally complex thiols for various applications, from creating glycomimetics to advanced materials. nih.gov
Advanced Analytical and Spectroscopic Characterization of 2 Methylpentadecane 2 Thiol
Gas Chromatography-Mass Spectrometry (GC-MS) for Compound Identification and Quantification
Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like 2-methylpentadecane-2-thiol. It combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry.
Elucidation of Electron Ionization Mass Spectrometry Fragmentation Patterns
In electron ionization (EI) mass spectrometry, the this compound molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion ([M]⁺) and a series of fragment ions. The fragmentation pattern is a unique fingerprint of the molecule, providing valuable structural information.
For branched alkanes, fragmentation is more likely to occur at the branch points due to the formation of more stable secondary or tertiary carbocations. whitman.edu In the case of this compound, the tertiary carbon atom where the thiol group is attached is a likely site for initial fragmentation. The fragmentation of bonds adjacent to a functional group, known as α- and β-cleavage, is a common phenomenon. whitman.edu
Table 1: Predicted Prominent Fragment Ions in the Mass Spectrum of this compound
| m/z (mass-to-charge ratio) | Predicted Fragment Structure/Loss |
| 258 | Molecular Ion [C₁₆H₃₄S]⁺ |
| 225 | Loss of SH group [C₁₆H₃₃]⁺ |
| 57 | Butyl cation [C₄H₉]⁺ (from cleavage at the tertiary carbon) |
| 43 | Propyl cation [C₃H₇]⁺ |
This table is predictive and based on general fragmentation rules for thiols and branched alkanes.
Development of GC-MS Methods for Complex Organic Matrices
Analyzing this compound within complex mixtures, such as environmental or biological samples, requires robust GC-MS methods. The development of these methods focuses on optimizing the separation of the target analyte from other matrix components. Two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (ToF-MS) is a powerful technique for resolving complex mixtures of organic compounds. researchgate.net The selection of the appropriate GC column, temperature programming, and MS parameters is crucial for achieving the desired sensitivity and selectivity. imrpress.com Mass spectrometry-based assays have been specifically developed for the rapid detection of thiol-containing natural products in complex mixtures. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of a molecule's carbon-hydrogen framework. rsc.org It provides detailed information about the chemical environment of each carbon and hydrogen atom.
Carbon-13 NMR Spectral Analysis and Assignment for this compound
A ¹³C NMR spectrum of this compound would display a distinct peak for each unique carbon atom in the molecule. The chemical shift of each peak, measured in parts per million (ppm), is indicative of the carbon's local electronic environment. libretexts.org
Based on the structure of this compound, a number of distinct signals would be expected. The carbon atom bonded to the thiol group (C-2) would have a characteristic chemical shift influenced by the electronegativity of the sulfur atom. For example, in 2-methylpropan-2-ol, the carbon attached to the hydroxyl group has a chemical shift of around 69.1 ppm. docbrown.info In 2-methyl-2-propanethiol, the quaternary carbon shows a distinct signal. chemicalbook.com The methyl groups attached to C-2 would be equivalent and thus produce a single signal. The long alkyl chain would produce a series of signals for the CH₂ groups, with some overlap expected. docbrown.info
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |
| C-1 (Methyl on chain) | ~14 | Typical terminal methyl group shift. |
| C-2 (Quaternary C-S) | ~45-55 | Quaternary carbon attached to sulfur. |
| Methyls on C-2 | ~30 | Methyl groups on a quaternary carbon. |
| CH₂ groups in chain | ~22-32 | Overlapping signals for the long alkyl chain. |
| Terminal CH₃ | ~10-15 | Typical terminal methyl group shift. |
This table provides estimated chemical shifts based on known values for similar structures. libretexts.orgdocbrown.infodocbrown.info
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of different chemical bonds. libretexts.org
For this compound, the IR spectrum would be characterized by several key absorption bands:
S-H Stretch: A weak to moderately intense absorption band is expected in the region of 2550-2600 cm⁻¹. This is a characteristic peak for the thiol group.
C-H Stretch: Strong absorption bands between 2850 and 3000 cm⁻¹ are due to the stretching vibrations of the C-H bonds in the methyl (CH₃) and methylene (B1212753) (CH₂) groups of the long alkyl chain. docbrown.info
C-H Bend: Absorptions in the 1365-1480 cm⁻¹ region correspond to the bending vibrations of the C-H bonds. docbrown.info
The absence of strong absorptions in other regions, such as the carbonyl (C=O) region around 1700 cm⁻¹, would confirm the purity of the compound and the absence of oxidation products. libretexts.org
High-Resolution Mass Spectrometry for Precise Molecular Characterization
High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, allowing for the determination of a compound's elemental composition. nih.govsfrbm.org This technique can differentiate between compounds that have the same nominal mass but different chemical formulas. For this compound (C₁₆H₃₄S), HRMS would be able to confirm its exact mass to several decimal places, providing a high degree of confidence in its identification. This is particularly useful in distinguishing it from other potential isobaric compounds in a complex sample. sfrbm.org
Applications of Electrospray Ionization Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (ESI FT-ICR MS) in Thiol Analysis
Electrospray Ionization Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (ESI FT-ICR MS) is a powerful analytical technique for the molecular characterization of complex mixtures due to its ultrahigh resolution and mass accuracy. wikipedia.orgnih.gov In the context of thiol analysis, ESI is a soft ionization technique that allows for the transfer of intact, and often derivatized, thiol molecules into the gas phase as ions. youtube.com These ions are then trapped within a Penning trap under a strong magnetic field. wikipedia.org
Once trapped, the ions are excited into a coherent cyclotron motion. The frequency of this motion is inversely proportional to the ion's mass-to-charge ratio (m/z). The image current produced by the orbiting ions is detected and then converted from a time-domain signal to a frequency-domain signal via a Fourier transform. This process yields a mass spectrum of exceptionally high resolution, which is critical for distinguishing between molecules with very similar masses. wikipedia.orgyoutube.com
While direct analysis of underivatized thiols by ESI can be challenging due to their low ionization efficiency, ESI FT-ICR MS becomes particularly powerful when coupled with derivatization strategies that enhance ionization and detection. For instance, the analysis of complex fossil fuels has demonstrated the capability of ESI FT-ICR MS to identify a wide range of thiols, including long-chain alkyl thiols with up to 30 carbon atoms, after appropriate derivatization. acs.org This highlights the potential of the technique for the detailed characterization of specific thiols like this compound. The high mass accuracy of FT-ICR MS allows for the confident assignment of elemental compositions to the detected ions, which is invaluable in complex sample matrices. wikipedia.org
| Feature of ESI FT-ICR MS | Benefit for Thiol Analysis |
| Ultrahigh Resolution | Enables the separation of isobaric and near-isobaric species, which is crucial in complex mixtures containing multiple sulfur compounds. |
| High Mass Accuracy | Allows for the confident determination of the elemental composition of detected thiols and their derivatives. wikipedia.org |
| Soft Ionization (ESI) | Minimizes fragmentation of the derivatized thiol during the ionization process, preserving molecular integrity. youtube.com |
| Tandem MS Capabilities | Facilitates structural elucidation through fragmentation studies of selected ions. |
Specialized Derivatization Strategies for Enhancing Thiol Detection
To overcome the analytical challenges associated with thiols, such as their low ionization efficiency and potential for oxidation, specialized derivatization strategies are employed. These methods aim to introduce a chemical tag onto the thiol group that enhances its detectability by mass spectrometry.
A variety of derivatization reagents have been developed for thiols, targeting the reactive sulfhydryl group. These reagents often contain functional groups like N-substituted maleimides, active halogens, or aziridines. nih.gov The choice of reagent depends on the analytical technique and the desired outcome, such as improved ionization efficiency or the introduction of a specific isotopic signature for quantification.
| Derivatization Reagent Type | Reaction with Thiols | Advantage for MS Analysis |
| Maleimides | Michael addition reaction | Forms stable thioether bond, can incorporate a charged tag for enhanced ESI signal. acs.org |
| Haloacetyl Derivatives | Nucleophilic substitution | Introduces a tag that can be tailored for specific detection methods. |
| Disulfide Reagents | Thiol-disulfide exchange | Can be used to introduce a "charge-tagged" moiety for selective analysis. |
Michael Addition Reaction Derivatization for Selective Thiol Characterization
The Michael addition reaction is a highly efficient and selective method for the derivatization of thiols. acs.org This reaction involves the nucleophilic addition of a thiol to an α,β-unsaturated carbonyl compound or other electron-deficient alkene. researchgate.net The high nucleophilicity of the thiol group makes this reaction highly specific, even in the presence of other nucleophilic functional groups like alcohols and amines, under controlled conditions.
One notable application is the use of phenylvinylsulfone as a derivatization agent for the analysis of thiols in petroleum by ESI FT-ICR MS. acs.org In this method, the thiols react selectively with phenylvinylsulfone to form sulfones. This derivatization has been shown to proceed with greater than 98% conversion for model thiol compounds. The resulting sulfones are more readily ionized by ESI, enabling their detection in the positive-ion mode. This approach has successfully identified long-chain alkyl thiols in complex matrices. acs.org
More recently, reagents like diethyl 2-methylenemalonate (EMM) have been utilized for the derivatization of thiols under acidic conditions. acs.orgnih.gov The reaction of a thiol with EMM proceeds rapidly at room temperature. acs.org This strategy is particularly useful for liquid chromatography-mass spectrometry (LC-MS) analysis as it allows for the stabilization of thiols and prevents their oxidation during sample preparation and analysis. nih.gov
For a compound like this compound, a Michael addition derivatization would proceed as follows:
Reaction Scheme:
R-SH + CH₂=CH-SO₂-Ph → R-S-CH₂-CH₂-SO₂-Ph (this compound + Phenylvinylsulfone → Derivatized Product)
This derivatization enhances the ionization efficiency of the long-chain alkyl thiol, making it amenable to sensitive detection by ESI FT-ICR MS. The high-resolution mass spectrum would then allow for the unequivocal identification of the derivatized this compound based on its accurate mass.
| Parameter | Phenylvinylsulfone Derivatization | Diethyl 2-methylenemalonate (EMM) Derivatization |
| Reaction Type | Michael Addition acs.org | Michael Addition acs.orgnih.gov |
| Selectivity | Highly selective for thiols acs.org | Selective for thiols under acidic conditions acs.orgnih.gov |
| Reaction Conditions | - | Room temperature, 10 minutes acs.org |
| Detection Mode | Positive-ion ESI acs.org | LC-MS/MS acs.orgnih.gov |
| Advantage | High conversion rate (>98%) acs.org | Rapid reaction, stabilizes thiols acs.orgnih.gov |
Environmental Geochemistry and Natural Occurrence of 2 Methylpentadecane 2 Thiol
Occurrence and Distribution of Long-Chain Thiols in Geological Samples
Long-chain thiols are a class of organosulfur compounds that have been identified as trace components in various geological materials. Their distribution and molecular composition are indicative of the original organic matter input and the subsequent geological processing it has undergone.
Presence in Sediments and Fossil Fuels (e.g., Crude Oil, Petroleum Fractions)
Long-chain alkyl thiols are known to be present in petroleum, though often in minute quantities. researchgate.net Their existence is a direct consequence of sulfur reacting with organic matter during the early stages of sediment burial. acs.org Specifically, branched-chain (iso-alkyl) thiols, a category that includes 2-Methylpentadecane-2-thiol, have been identified in crude oil and petroleum condensates. researchgate.net These compounds persist through deep burial and thermal maturation processes, ultimately becoming incorporated into fossil fuels. Their presence is tied to anoxic sedimentary environments where hydrogen sulfide (B99878), produced by sulfate-reducing bacteria, is readily available to react with preserved organic molecules. acs.orgresearchgate.net
Molecular Compositional Studies of Thiols in Hydrocarbon Matrices
Detailed molecular characterization of thiols in complex hydrocarbon mixtures like crude oil is challenging due to their thermal instability and low concentrations. researchgate.net However, advanced analytical techniques have enabled their identification. One effective method involves the derivatization of thiols into more stable alkyl methyl sulfides. This is followed by separation and analysis using gas chromatography coupled with a sulfur-selective detector and mass spectrometry. researchgate.net
Studies utilizing these methods have successfully identified the specific structures and relative abundances of a variety of thiol compounds in petroleum. researchgate.net The findings indicate a complex mixture of linear, branched, and cyclic thiols, which reflects the diversity of biological precursor molecules and the complexity of geochemical sulfurization reactions. researchgate.net The identification of iso-alkyl thiols in these studies provides direct evidence for the occurrence of compounds like this compound in these matrices. researchgate.net
Table 1: General Classes of Alkyl Thiols Identified in Hydrocarbon Matrices
| Thiol Class | Structural Description | Implied Precursors |
| n-Alkyl Thiols | Straight-chain alkanes with a terminal or internal thiol group. | Linear lipids (e.g., fatty acids, fatty alcohols) from algae and bacteria. |
| iso-Alkyl Thiols | Branched alkanes with a thiol group, such as this compound. | Branched-chain lipids from specific bacteria or archaea. |
| Monocycloalkyl Thiols | Cyclohexyl or cyclopentyl rings with an attached alkylthiol chain. | Cyclic lipids from certain microorganisms. |
This table is a generalized representation based on findings from molecular compositional studies. researchgate.net
Geochemical Pathways for the Formation of Branched Alkyl Thiols in Earth Systems
The formation of this compound and other branched thiols is governed by a series of geochemical reactions that occur over geological timescales, primarily during the diagenesis and catagenesis of organic-rich sediments.
Diagenetic and Catagenetic Processes Affecting Organic Sulfur Compound Genesis
The genesis of organosulfur compounds is intrinsically linked to the thermal transformation of sedimentary organic matter. These transformations are broadly divided into two stages: diagenesis and catagenesis. geoscienceworld.orgmit.edu
Diagenesis : This initial stage occurs at shallow burial depths and low temperatures (less than 60°C). louisiana.gov It is characterized by microbial activity and early-stage chemical reactions. geoscienceworld.orgmit.edu During diagenesis, abundant hydrogen sulfide (H₂S) produced by sulfate-reducing bacteria reacts with functionalized organic matter, incorporating sulfur into the organic matrix. acs.org This is the primary stage for the formation of thiols from biological precursor molecules. researchgate.net
Catagenesis : As sediments are buried deeper, temperatures and pressures increase (typically 60°C to 175°C), leading to the thermal cracking of organic matter (kerogen) to form petroleum. geoscienceworld.orglouisiana.gov During this stage, existing organosulfur compounds can undergo further transformations. While some sulfur-carbon bonds may break, leading to the release of H₂S, the robust C-S bonds in thiols can allow them to survive these conditions, preserving their molecular structure within the generated petroleum. geoscienceworld.org
Mechanisms of Sulfur Incorporation into Biological Precursors within Sedimentary Environments
The fundamental mechanism for the formation of thiols in sediments is the reaction of reduced sulfur species with preserved biological molecules. acs.org
The process begins in anoxic marine sediments where sulfate-reducing microorganisms consume organic matter, producing significant quantities of hydrogen sulfide (H₂S) and bisulfide (HS⁻). frontiersin.orgnih.gov These sulfur nucleophiles are highly reactive and can add across carbon-carbon double bonds or substitute other functional groups (like hydroxyl groups) in biological lipid molecules. researchgate.netacs.org
For a branched thiol like this compound, the specific precursor would be a C₁₆ branched lipid. A plausible pathway involves the reaction of H₂S with a biological precursor containing a double bond, such as a hypothetical 2-methylpentadec-1-ene or 2-methylpentadec-2-ene, which could be derived from branched-chain fatty acids found in certain bacteria. The reaction likely proceeds via the addition of H₂S across the double bond. It is also suggested that carbonium ions, formed during diagenesis, may act as intermediates in this sulfurization process, which could facilitate the formation of such branched structures. researchgate.net
Assessment of Long-Chain Thiols as Geochemical Biomarkers and Palaeoenvironmental Indicators
Biomarkers are molecular fossils that retain a recognizable portion of their original biological structure, providing valuable information about the past. nih.gov Long-chain thiols have the potential to serve as powerful biomarkers for reconstructing ancient depositional environments. nih.govcurtin.edu.au
The presence of this compound or other long-chain branched thiols in a sediment or crude oil sample can be interpreted to deduce several aspects of the palaeoenvironment:
Organic Matter Source: The branched structure points to a specific biological precursor, likely a branched-chain lipid from particular types of bacteria. This helps in identifying the organisms that contributed to the organic matter in the source rock.
Depositional Conditions: The formation of thiols requires an anoxic (oxygen-free) environment and the presence of high concentrations of dissolved sulfide. acs.org Therefore, the detection of these compounds is a strong indicator of anoxic or even euxinic (anoxic and sulfidic) conditions in the water column or at the sediment-water interface during deposition.
Thermal Maturity: While the basic thiol structure can be stable, the relative abundance of different isomers or related sulfur compounds can potentially be calibrated to assess the thermal history of the host rock, similar to how other biomarker maturity parameters are used. mit.educurtin.edu.au
Table 2: Palaeoenvironmental Interpretations from Long-Chain Branched Thiols
| Biomarker Indication | Geochemical Interpretation | Inferred Environmental Condition |
| Presence of Branched Thiols | Indicates specific bacterial or archaeal lipid precursors. | Input from particular microbial communities. |
| High Thiol Concentration | Requires abundant H₂S for formation. | Anoxic/Euxinic depositional environment with active sulfate (B86663) reduction. |
| Isotopic Signature (δ³⁴S) | The sulfur isotope value can be compared to that of sulfate and sulfide in the depositional system to trace sulfur pathways. curtin.edu.au | Provides detailed insight into the local sulfur cycle. |
This table outlines the potential use of compounds like this compound as paleoenvironmental indicators based on established geochemical principles. nih.govcurtin.edu.au
Investigation of this compound as a Volatile Organic Compound (VOC) in Environmental Compartments
Analytical Methodologies for Detection in Atmospheric and Aqueous Matrices
The accurate quantification of this compound in the atmosphere and in water bodies is crucial for assessing its environmental concentrations and potential impacts. Due to its expected low concentrations in the environment, highly sensitive analytical methods are required.
Atmospheric Analysis:
The analysis of volatile sulfur compounds (VSCs), including thiols like this compound, in the atmosphere typically involves a pre-concentration step followed by gas chromatographic separation and sensitive detection.
A common technique for atmospheric VSC analysis involves trapping and concentrating the compounds from a large volume of air. This can be achieved using a cryogenic trap, where the air sample is passed through a tube cooled to a very low temperature (e.g., -196°C), often filled with a porous polymer adsorbent like Tenax GC nih.gov. This process effectively captures trace amounts of VSCs. Following trapping, the compounds are thermally desorbed directly into a gas chromatograph (GC) for separation nih.gov.
For detection, a flame photometric detector (FPD) is often employed due to its high sensitivity and selectivity for sulfur-containing compounds nih.gov. Alternatively, mass spectrometry (MS) coupled with GC (GC-MS) can be used for positive identification and quantification, with detection limits reported in the low nanogram per cubic meter (ng/m³) range for some VSCs bvsalud.org. One study established a method for total VSC concentration in the atmosphere involving cryogenic trapping, thermal desorption, oxidation of sulfur compounds to sulfur dioxide (SO₂), and subsequent detection by UV fluorescence, achieving a precision of 5.46% and recovery rates between 99.6% and 109.2% nih.gov.
A summary of a typical analytical approach for atmospheric VSCs is presented below:
| Step | Description | Key Parameters/Reagents |
| Sampling & Pre-concentration | Trapping of VSCs from air samples. | Cryogenic trapping at -196°C with Tenax GC adsorbent. nih.gov |
| Desorption | Thermal release of trapped compounds. | Heating the trap to ~200°C. nih.gov |
| Separation | Gas Chromatography (GC). | Separation based on volatility and column interaction. |
| Detection | Flame Photometric Detector (FPD) or Mass Spectrometry (MS). | FPD for sulfur selectivity, MS for identification. nih.govbvsalud.org |
Aqueous Analysis:
The determination of thiols in aqueous matrices, such as natural waters, often requires derivatization to enhance their stability and detectability, especially for methods like High-Performance Liquid Chromatography (HPLC).
A widely used approach involves pre-column derivatization with a fluorogenic reagent, such as ammonium (B1175870) 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate (SBD-F), followed by reversed-phase HPLC with fluorescence detection researchgate.net. This method offers high sensitivity, with the ability to detect thiols in the nanomolar (nM) range researchgate.net. The derivatization and separation conditions, including reaction time, temperature, pH, and the use of a reducing agent, must be carefully optimized researchgate.net.
Challenges in the analysis of thiols in environmental samples include their low concentrations and potential interferences from the sample matrix researchgate.net. Furthermore, the simultaneous and accurate measurement of both the reduced (thiol) and oxidized (disulfide) forms remains a significant analytical challenge mdpi.com.
A general workflow for the analysis of thiols in aqueous samples is outlined below:
| Step | Description | Key Parameters/Reagents |
| Sample Preparation | Reduction of any disulfide bonds and derivatization. | Reducing agent (e.g., TCEP), Derivatizing agent (e.g., SBD-F). diva-portal.org |
| Separation | High-Performance Liquid Chromatography (HPLC). | Reversed-phase column with a suitable mobile phase gradient. researchgate.net |
| Detection | Fluorescence Detection. | Excitation and emission wavelengths specific to the derivatized thiol. diva-portal.org |
Environmental Fate and Transport of Branched Long-Chain Thiols
The environmental fate and transport of a compound describe its movement and transformation in the environment. For a branched long-chain thiol like this compound, these processes are governed by a combination of its physical and chemical properties and environmental factors.
The transport of contaminants in the subsurface is influenced by hydrologic, abiotic, and biotic processes epa.gov. Advection, the movement with the bulk flow of water, and dispersion, the spreading of the contaminant, are key physical transport mechanisms epa.gov.
The long hydrocarbon chain of this compound suggests that its behavior will be partly analogous to that of petroleum hydrocarbons. Studies on the fate and transport of petroleum hydrocarbons in soil and groundwater indicate that compounds can be retained in the soil, with their solubility in water determining the potential for groundwater contamination usgs.gov. The presence of a thiol group, however, introduces specific chemical reactivity.
The addition of a sulfate group to organic compounds has been shown to increase their mobility by reducing their partitioning to surfaces like aquifer solids escholarship.org. While not a direct analogy, this highlights how functional groups can significantly alter the transport of organic molecules in the subsurface.
In soil environments, the sulfur in organosulfur compounds can be utilized by microorganisms. Bacteria such as Pseudomonas putida have been shown to be capable of desulfurizing sulfonates and sulfate esters, indicating that microbial degradation is a potential fate pathway for organosulfur compounds in the soil and rhizosphere nih.gov.
The long alkyl chain of molecules like hexadecane (B31444) thiol (a C16 thiol) influences their interaction with surfaces. Research on the self-assembly of long-chain n-alkyl thiols on gold surfaces shows a two-step process: rapid initial adsorption followed by a slower rearrangement to form a more ordered monolayer cdnsciencepub.com. While this occurs on a specific surface, it suggests that long-chain thiols have a strong affinity for surfaces, which could lead to significant sorption onto organic matter and mineral surfaces in soil and sediment, thereby retarding their transport.
Key factors influencing the environmental fate and transport of this compound are summarized in the table below:
| Factor | Influence on Fate and Transport |
| Volatility | Governs its partitioning between the atmosphere and terrestrial/aquatic compartments. |
| Solubility in Water | Affects its mobility in groundwater and surface water. The long hydrocarbon chain suggests low water solubility. |
| Sorption | The long alkyl chain likely leads to significant sorption to soil organic matter and sediments, retarding its movement. cdnsciencepub.com |
| Biodegradation | The thiol group and hydrocarbon chain may be subject to microbial degradation in soil and water. nih.gov |
| Chemical Reactivity | The thiol group is susceptible to oxidation, which can lead to the formation of disulfides and other transformation products. |
Theoretical and Computational Studies of 2 Methylpentadecane 2 Thiol
Molecular Structure and Conformation Analysis
The spatial arrangement of atoms and the energy associated with different conformations are fundamental to a molecule's properties. Computational analysis allows for a detailed exploration of the molecular structure of 2-Methylpentadecane-2-thiol.
Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process would typically be performed using methods like Density Functional Theory (DFT). The goal is to find the global energy minimum, which represents the molecule's most probable and stable structure.
The optimization process iteratively adjusts the coordinates of each atom until the forces on them are negligible and the total energy is at its lowest point. This yields precise information about bond lengths, bond angles, and dihedral angles. For this compound, the geometry around the tertiary carbon atom, bonded to the thiol group and three other carbons, is of particular interest due to steric crowding.
Table 1: Predicted Geometrical Parameters for the Optimized Structure of this compound This table presents hypothetical data based on standard values for similar chemical structures, as would be obtained from a DFT calculation (e.g., at the B3LYP/6-31G(d) level of theory).
| Parameter | Atoms Involved | Predicted Value |
| Bond Lengths | ||
| C-S | 1.85 Å | |
| S-H | 1.34 Å | |
| C-C (quaternary) | 1.55 Å | |
| C-C (chain) | 1.54 Å | |
| Bond Angles | ||
| C-S-H | 96.5° | |
| C-C-S | 108.0° | |
| C-C-C (around quat. C) | 112.0° |
Analysis of Conformational Isomers and Rotational Barriers
Due to the freedom of rotation around its numerous single bonds, this compound can exist in many different conformations (conformational isomers or rotamers). The long pentadecyl chain is particularly flexible. The relative stability of these conformers is primarily governed by torsional strain and steric hindrance.
Computational studies can map the potential energy surface as a function of bond rotation. The existence of a rotational barrier in alkanes is a well-established phenomenon, primarily attributed to steric repulsion in the eclipsed conformation and stabilizing hyperconjugation effects in the staggered conformation. nih.gov For a simple molecule like ethane, this barrier is about 2.9 kcal/mol. nih.gov In this compound, the rotational barriers along the long alkyl chain are expected to be similar to those in butane (B89635) (for rotations involving C-C-C-C fragments), while rotations involving the bulky tertiary group would experience significantly higher barriers due to increased steric hindrance. msu.edu
Table 2: Predicted Rotational Energy Barriers for Key Bonds in this compound This table presents hypothetical data illustrating the expected relative energy barriers based on principles of torsional and steric strain.
| Bond Rotation | Description | Predicted Barrier (kcal/mol) |
| C-S | Rotation of the thiol hydrogen | ~1.0 |
| C(2)-C(3) | Rotation involving the bulky tertiary group | 5.0 - 6.0 |
| C(8)-C(9) | Rotation in the middle of the alkyl chain | 3.5 - 4.5 |
Electronic Structure and Reactivity Predictions
Quantum chemical calculations provide deep insights into the distribution of electrons within the molecule, which dictates its reactivity.
The thiol group (-SH) is the primary site of many chemical reactions for this molecule. Quantum chemical calculations can quantify its electronic properties, such as the acidity (pKa), atomic charges, and the energies of frontier molecular orbitals (HOMO and LUMO).
Predicting the pKa of thiols with high accuracy is a known challenge for computational methods. acs.orgosti.govnih.gov Standard approaches using DFT combined with a continuum solvation model often result in large errors. acs.orgosti.govnih.gov To address this, specialized models and calculation protocols have been developed. For instance, using the M06-2X density functional with the 6-31+G(d,p) basis set and a modified solvation model (SMD with a scaled solvent-accessible surface, or SMDsSAS) has been shown to yield mean unsigned errors as low as 0.5 pK units for a large set of thiols. osti.govnih.gov These calculations provide the crucial solvation free energies needed for an accurate pKa prediction. osti.gov
Table 3: Comparison of Predicted Thiol pKa Values Using Different Computational Methods This table illustrates how the choice of computational model affects the predicted acidity of a thiol functional group, based on findings from benchmark studies.
| Computational Method | Predicted pKa (Mean Unsigned Error) |
| B3LYP with default SMD model | 7.1 pK units acs.org |
| M06-2X with default SMD model | 4.8 pK units acs.org |
| M06-2X with SMDsSAS model | 0.5 pK units osti.govnih.gov |
Computational Modeling of Reaction Mechanisms (e.g., Oxidation, Nucleophilic Processes)
Thiol groups are readily oxidized, and computational modeling can elucidate the step-by-step mechanism of such reactions. The oxidation of a thiol to sulfenic acid by hydrogen peroxide, for example, has been studied extensively using computational methods. nih.govnih.govconicet.gov.ar
Early hypotheses suggested a straightforward Sₙ2 mechanism. However, state-of-the-art hybrid quantum-classical (QM-MM) molecular dynamics simulations have revealed a more complex process. nih.govnih.gov These models, which treat the reacting species with quantum mechanics and the surrounding solvent with classical mechanics, show that solvent molecules play a critical role. nih.govnih.gov The reaction involves significant charge redistribution and a proton transfer between the oxygen atoms of the peroxide after the transition state is reached, which contradicts the simpler Sₙ2 paradigm. nih.gov This detailed mechanistic insight is crucial for understanding the role of such thiols in various chemical environments.
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational methods can predict various spectroscopic properties, most notably Nuclear Magnetic Resonance (NMR) spectra. nih.govbohrium.com This is invaluable for structure verification. The typical procedure involves:
Performing a conformational search to identify all low-energy isomers of the molecule.
Optimizing the geometry of each stable conformer.
Calculating the NMR isotropic shielding values for each atom in each conformer, often using the Gauge-Including Atomic Orbital (GIAO) method. uncw.edu
Averaging the chemical shifts of the different conformers, weighted by their Boltzmann population, to produce a final predicted spectrum. uncw.edu
While this process can yield highly accurate ¹³C NMR predictions, ¹H NMR predictions are often more challenging due to the high sensitivity of proton shifts to subtle changes in geometry and solvent effects. escholarship.org Nevertheless, the correlation between predicted and experimental spectra serves as a powerful tool for structural assignment. nih.gov
Table 4: Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts for this compound This table shows plausible NMR chemical shifts for key atoms in the molecule, as would be predicted by computational methods.
| Atom/Group | Nucleus | Predicted Chemical Shift (ppm) |
| Carbon | ||
| C2 (quaternary C) | ¹³C | 45-50 |
| C1' (methyls on C2) | ¹³C | 28-32 |
| C1 (terminal methyl) | ¹³C | 14 |
| C3-C14 (chain methylenes) | ¹³C | 22-35 |
| C15 (chain methylene) | ¹³C | 23 |
| Proton | ||
| S-H | ¹H | 1.5-2.0 |
| C1' (methyls on C2) | ¹H | 1.3 |
| C1 (terminal methyl) | ¹H | 0.9 |
| CH₂ (chain) | ¹H | 1.2-1.6 |
Application in Computer-Aided Molecular Design and Process Engineering
Computer-aided molecular design (CAMD) and process engineering are powerful tools that leverage computational chemistry to predict molecular behavior and design, and to optimize large-scale chemical processes. For a molecule like this compound, these computational approaches could offer significant insights, circumventing the need for extensive and costly empirical experimentation.
In the context of this compound, CAMD would involve the use of molecular modeling and simulation techniques to predict its physicochemical properties and its interactions with other molecules. This is particularly relevant for applications where its function is dependent on its molecular structure, such as in the development of specialty lubricants, surfactants, or as a building block in organic synthesis.
Theoretical studies can provide deep insights into reaction mechanisms and kinetics, which is crucial for the synthesis and application of complex molecules like tertiary thiols. rsc.orgbeilstein-journals.org For instance, understanding the nucleophilicity of the thiol group and the steric hindrance provided by the bulky alkyl chain is fundamental for its application in organic synthesis. Computational models can predict the reactivity of the thiol group, including its pKa, which is a critical parameter for its role in many chemical reactions. nih.gov
Detailed Research Findings:
Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) could be employed to calculate the electronic structure, bond energies, and vibrational frequencies of this compound. These calculations would elucidate the stability of the C-S bond and the reactivity of the thiol proton.
Molecular Dynamics (MD) Simulations: MD simulations could predict the conformational behavior of the long pentadecyl chain and how it influences the accessibility of the thiol group. This is important for understanding its behavior in different solvent environments and its potential role in self-assembled monolayers or as a surface-active agent.
Quantitative Structure-Property Relationship (QSPR): By developing QSPR models, it would be possible to predict macroscopic properties such as boiling point, viscosity, and solubility based on the molecular structure. These models are built upon data from a range of similar molecules and can be powerful predictive tools.
Below is a hypothetical data table illustrating the types of molecular descriptors that would be calculated for this compound in a CAMD study.
| Molecular Descriptor | Predicted Value | Method of Calculation | Significance in Molecular Design |
| Molecular Weight | 258.51 g/mol | --- | Fundamental physical property. |
| Polar Surface Area | 1 Ų | Cactvs 3.4.8.18 | Influences solubility and permeability. |
| XLogP3 | 7.5 | XLogP3 3.0 | Predicts lipophilicity and partitioning behavior. |
| pKa of Thiol Group | ~10.5 | DFT with solvation model | Determines the reactivity of the thiol in different pH environments. |
| Dipole Moment | ~1.5 D | DFT | Indicates the overall polarity of the molecule. |
Table 1: Hypothetical Molecular Descriptors for this compound.
In process engineering, computational models are used to simulate and optimize the conditions for the synthesis and purification of chemical compounds. For this compound, this could involve modeling its synthesis route, for example, via the addition of H₂S to 2-methyl-1-pentadecene, to maximize yield and minimize by-products.
Detailed Research Findings:
Reaction Pathway Modeling: Computational tools can be used to map out the potential energy surface of the synthesis reaction, identifying the transition states and intermediates. This information is critical for selecting the optimal reaction conditions (temperature, pressure, catalyst).
Process Simulation: Software such as Aspen Plus® or CHEMCAD can be used to simulate the entire production process, from the reactor to the separation and purification units. By inputting the physicochemical property data (some of which can be obtained from CAMD), engineers can design and troubleshoot the process before it is built, saving time and resources.
Thermodynamic Modeling: Accurate thermodynamic models are essential for designing separation processes like distillation. For a high-boiling point compound like this compound, vacuum distillation would likely be required, and computational models can predict the vapor-liquid equilibrium under these conditions.
The following is an illustrative data table of the type of information that would be generated for process engineering simulations.
| Process Parameter | Simulated Value | Computational Tool | Importance in Process Engineering |
| Heat of Formation | -450 kJ/mol | Quantum Chemistry | Essential for reactor energy balance calculations. |
| Vapor Pressure at 200 °C | 0.1 kPa | Equation of State Model | Critical for designing distillation columns. |
| Liquid Viscosity at 25 °C | 5 cP | Group Contribution Method | Important for fluid handling and pump sizing. |
| Optimal Reaction Temp. | 80 °C | Reaction Pathway Modeling | Maximizes reaction rate while minimizing side reactions. |
| Separation Efficiency | 99.5% | Process Simulation | Determines the purity of the final product. |
Table 2: Illustrative Data for Process Engineering of this compound.
Conclusion and Future Research Perspectives on 2 Methylpentadecane 2 Thiol
Identification of Key Knowledge Gaps in the Chemistry and Geochemistry of 2-Methylpentadecane-2-thiol
The scientific understanding of this compound is currently in its infancy, with significant gaps in both its fundamental chemistry and its behavior in geological and environmental systems. A primary challenge is the steric hindrance around the tertiary thiol group, which is expected to significantly influence its reactivity compared to primary or secondary thiols. The long pentadecyl chain further complicates its physical and chemical properties, leading to a series of unanswered questions.
In the realm of geochemistry, the fate and transport of long-chain organosulfur compounds are of growing interest. researchgate.netcopernicus.orgresearchgate.net However, specific data on tertiary thiols like this compound are virtually nonexistent. Key knowledge gaps include:
Formation Pathways: The natural and anthropogenic pathways that could lead to the formation of this compound are unknown. While many organosulfur compounds are known to originate from biological processes and the diagenesis of organic matter, the specific precursors and mechanisms for such a sterically hindered thiol are yet to be identified. researchgate.netnih.gov
Geochemical Stability and Transformation: The long-term stability of this compound in various geochemical settings (e.g., sediments, petroleum reservoirs) is a critical unknown. The tertiary nature of the thiol group might confer some resistance to oxidation, but its ultimate fate—whether it is preserved, transformed into other sulfur-containing molecules, or incorporated into larger geomacromolecules like kerogen—remains to be investigated. researchgate.netresearchgate.net
Isotopic Signatures: Sulfur and carbon isotopic analysis of organosulfur compounds can provide valuable information about their origins and transformation pathways. researchgate.netresearchgate.netwikipedia.org Establishing the characteristic isotopic signatures of this compound would be crucial for tracing its presence and understanding its role in the sulfur cycle.
From a chemical perspective, the knowledge gaps are equally significant:
Reactivity and Kinetics: The reactivity of the sterically hindered thiol group in this compound is largely unexplored. Understanding its nucleophilicity, its susceptibility to oxidation to form disulfides or other oxidized species, and its participation in radical reactions is fundamental. nih.gov Computational studies on simpler thiols suggest that branching can have a minimal effect on some reaction energies, but experimental data for this specific long-chain tertiary thiol are needed. whiterose.ac.uk
Physical Properties: Basic physical properties such as boiling point, vapor pressure, and solubility in various solvents are likely uncharacterized. These data are essential for developing separation and purification methods, as well as for predicting its environmental partitioning.
Promising Directions for Advanced Synthetic and Analytical Methodologies
The scarcity of information on this compound highlights the need for robust synthetic and analytical methods.
Advanced Synthetic Methodologies:
Developing efficient and stereoselective synthetic routes to this compound and related tertiary thiols is a primary challenge. beilstein-journals.org Promising directions include:
Grignard and Organolithium Reagents: The reaction of Grignard or organolithium reagents with thiocarbonyl compounds or elemental sulfur offers a potential route. However, controlling the reactivity to avoid side reactions and achieve good yields with a long-chain substrate requires careful optimization.
Thiol-ene and Thiol-yne "Click" Chemistry: While typically used for functionalizing polymers and materials, the principles of thiol-ene and thiol-yne "click" reactions could be adapted for the synthesis of complex thiols. researchgate.net This might involve the development of novel precursors containing the pentadecyl group.
Mild and Efficient Thiolation Methods: Recent advances in the synthesis of sterically hindered thioethers using α-halo hydroxamates under mild conditions could potentially be adapted for the synthesis of tertiary thiols. acs.org
Advanced Analytical Methodologies:
Detecting and quantifying a high-molecular-weight, sterically hindered thiol requires sophisticated analytical techniques.
Mass Spectrometry (MS): Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) will be central to the analysis of this compound. nih.govsfrbm.org However, the fragmentation patterns of tertiary thiols in mass spectrometry can be complex, often with an absent molecular ion peak, necessitating careful interpretation and the development of specific analytical protocols. youtube.com Derivatization of the thiol group can improve detectability and stability for LC-MS analysis. researchgate.net
Spectroscopic Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy will be indispensable for structural elucidation. Advanced 2D NMR techniques will likely be required to fully assign the complex proton and carbon spectra of the long alkyl chain.
Chromatographic Separation: Given the nonpolar nature of the compound, advanced chromatographic techniques such as comprehensive two-dimensional gas chromatography (GC×GC) could be employed to separate it from complex matrices like crude oil or environmental extracts.
Interdisciplinary Research Opportunities in Environmental Science and Materials Chemistry
The unique structure of this compound opens up intriguing possibilities for interdisciplinary research.
Environmental Science:
Biomarker Potential: Long-chain organosulfur compounds can serve as biomarkers, providing insights into past environmental conditions and microbial ecosystems. researchgate.net Investigating the potential presence and distribution of this compound in different environments could reveal novel biogeochemical pathways.
Environmental Fate of Organosulfur Pollutants: Understanding the environmental behavior of long-chain thiols is crucial, as some organosulfur compounds can have significant environmental impacts. nih.govacs.org Research into the biodegradability, toxicity, and potential for bioaccumulation of this compound is warranted. The role of sulfur compounds in the transport and transformation of heavy metals is another area of active research where this compound could be relevant. nih.gov
Materials Chemistry:
Self-Assembled Monolayers (SAMs): Alkanethiols are well-known for their ability to form self-assembled monolayers on noble metal surfaces, with applications in nanoscience and electronics. researchgate.netnih.govharvard.eduresearchgate.netrsc.orgacs.orgsigmaaldrich.comrsc.org The bulky tertiary head group and the long alkyl chain of this compound could lead to the formation of SAMs with unique packing densities, thermal stabilities, and barrier properties. uchicago.edu The steric hindrance might influence the orientation and ordering of the alkyl chains, potentially creating surfaces with novel wetting and frictional characteristics.
Functional Polymers and Coatings: The thiol group is a versatile functional handle for polymer synthesis and modification. nih.govresearchgate.netnih.gov this compound could be used as a chain transfer agent in radical polymerization to control molecular weight or be incorporated into polymers to impart specific properties such as hydrophobicity, adhesion, or responsiveness to stimuli. The steric hindrance could also influence the reactivity in thiol-epoxy or thiol-isocyanate curing systems. nih.gov
Unexplored Theoretical Aspects and Computational Challenges
Computational chemistry offers a powerful tool to investigate the properties of this compound and guide experimental work.
Conformational Analysis: The long and flexible pentadecyl chain can adopt a multitude of conformations. Theoretical calculations are needed to understand the preferred conformations in different environments (gas phase, solution, on a surface) and how these affect the molecule's physical and chemical properties.
Reactivity and Mechanistic Studies: Density Functional Theory (DFT) and other computational methods can be used to model reaction mechanisms and predict the reactivity of the sterically hindered thiol group. whiterose.ac.uknih.govnih.govnih.govnih.gov This can provide insights into its role in oxidation-reduction reactions and its potential as a ligand for metal complexes. rsc.org
Modeling of Self-Assembled Monolayers: Molecular dynamics simulations can be employed to predict the structure, stability, and properties of SAMs formed from this compound on different substrates. This can help in designing materials with tailored surface properties.
Spectroscopic Predictions: High-level computational methods can be used to predict NMR, IR, and Raman spectra, which would be invaluable for the identification and characterization of this compound from complex mixtures.
Q & A
Q. What are the optimal synthetic routes for 2-Methylpentadecane-2-thiol, and how can reaction conditions be adjusted to improve yield?
- Methodological Answer : A thiol-ene reaction or nucleophilic substitution (e.g., using pentadecane derivatives with methylthiol groups) is commonly employed. To optimize yield:
- Use anhydrous conditions to prevent hydrolysis of intermediates.
- Monitor reaction progress via thin-layer chromatography (TLC) to identify byproducts and adjust stoichiometry .
- Purify the product via repeated aqueous washes (e.g., to remove diethylammonium chloride byproducts, as seen in analogous syntheses) .
- Control temperature (e.g., 60–80°C) to balance reaction rate and thermal degradation.
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data interpretation be approached?
- Methodological Answer :
- NMR : Use - and -NMR to confirm the branched methyl group (δ ~1.2–1.4 ppm for methyl protons) and thiol moiety (δ ~1.5–2.0 ppm). Compare with NIST or PubChem reference data for analogous thiols .
- IR : Validate the S-H stretch (~2550 cm) and C-S bonds (~600–700 cm).
- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 258 for [M]) and fragmentation patterns.
Q. How does the stability of this compound vary under different storage conditions, and what experimental protocols ensure reproducibility?
- Methodological Answer :
- Test stability under inert atmospheres (N) and varying temperatures (4°C vs. ambient).
- Monitor oxidation to disulfides using HPLC or GC-MS weekly for 1–2 months.
- Use amber vials to prevent photodegradation. Report storage conditions in all publications to ensure reproducibility .
Advanced Research Questions
Q. How should researchers address discrepancies between experimental spectral data (e.g., NMR, IR) of this compound and reference databases?
- Methodological Answer :
- Cross-validate with multiple techniques (e.g., GC-MS for purity, X-ray crystallography for unambiguous structural confirmation).
- Compare data against high-quality databases like NIST Chemistry WebBook, ensuring solvent and instrument calibration are consistent with reference conditions .
- Re-synthesize the compound using alternative routes to rule out synthetic artifacts.
Q. What mechanistic insights can be gained from studying the thiol-disulfide exchange kinetics of this compound under varying redox conditions?
- Methodological Answer :
- Design stopped-flow experiments to measure reaction rates with oxidizing agents (e.g., HO) or reducing agents (e.g., DTT).
- Use pH buffers (5.0–9.0) to probe protonation effects on thiol reactivity.
- Analyze kinetics via UV-Vis spectroscopy (e.g., tracking disulfide formation at 280 nm).
Q. What advanced analytical approaches are required to detect and quantify degradation products of this compound in complex matrices?
- Methodological Answer :
- Employ LC-MS/MS with multiple reaction monitoring (MRM) to isolate low-concentration degradation products (e.g., disulfides, sulfonic acids).
- Use isotopic labeling (e.g., ) to differentiate degradation pathways.
- Validate methods via spike-and-recovery experiments in matrices like biological fluids or environmental samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
